N-α-Z-N-γ-trityl-D-asparagine
Description
Evolution of Protecting Group Strategies in Organic Synthesis
The strategic use of protecting groups is a mature yet continually evolving field within organic synthesis. numberanalytics.comresearchgate.net These chemical modifications are essential for achieving chemoselectivity, allowing specific reactions to occur at desired locations within a molecule while other reactive sites are temporarily masked. wikipedia.orgorganic-chemistry.org
The concept of using protecting groups in peptide synthesis dates back to the early 20th century. nih.gov In 1932, Bergmann and Zervas introduced the carbobenzoxy (Cbz or Z) group for the protection of the α-amino group of amino acids. nih.govrsc.org This was a pivotal development, as the Cbz group could be removed under conditions that did not break the newly formed peptide bond. nih.gov The subsequent development of the tert-butyloxycarbonyl (Boc) group in the late 1950s and the 9-fluorenylmethyloxycarbonyl (Fmoc) group in the 1970s further expanded the toolkit for peptide chemists. rsc.orgnumberanalytics.com The Fmoc group, in particular, offered a milder deprotection condition using a base, which was advantageous for the synthesis of sensitive peptides. nih.govnumberanalytics.com These advancements were crucial for the development of solid-phase peptide synthesis (SPPS), a methodology that revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying the purification process. nih.gov
A key principle in modern protecting group strategy is orthogonality. ub.eduiris-biotech.de This concept refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. organic-chemistry.orgub.edu For instance, in the widely used Fmoc/tBu strategy, the Fmoc group on the α-amino group is removed by a base, while the tert-butyl (tBu) based side-chain protecting groups are removed by acid. wikipedia.orgnih.gov This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation, while the side chains remain protected until the final cleavage step. nih.goviris-biotech.de
Selectivity is paramount to avoid side reactions and ensure the synthesis of the desired peptide sequence with high purity. spbu.ru The choice of protecting groups must consider their stability to the various reagents and conditions used throughout the synthesis, as well as the ease and specificity of their removal. numberanalytics.comthieme-connect.de
Significance of Asparagine Residue Protection in Peptide Elongation
The amino acid asparagine (Asn) presents unique challenges in peptide synthesis due to the reactivity of its side-chain amide. google.comoup.com Proper protection of this side chain is critical to prevent undesirable side reactions that can lead to impurities and reduced yield of the target peptide. google.comnih.gov
The primary challenge with asparagine is the propensity of its side-chain amide to undergo intramolecular cyclization to form a succinimide (B58015) intermediate. oup.comwikipedia.orgnih.gov This can occur under both acidic and basic conditions used during peptide synthesis. peptide.com The succinimide ring can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or react with bases like piperidine (B6355638) used for Fmoc deprotection to form piperidide adducts. peptide.comiris-biotech.de This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com Furthermore, the deamidation of asparagine to aspartic acid can occur, altering the primary structure and potentially the function of the final peptide. wikipedia.orgnih.gov
To minimize these side reactions, the side-chain amide of asparagine is typically protected. The trityl (Trt) group is a bulky protecting group that has been shown to be effective in preventing aspartimide formation. nih.gov Its steric hindrance helps to shield the side-chain amide from intramolecular attack. nih.gov Other strategies include the use of bulky ester protecting groups for the aspartate side chain when it is present, though these can sometimes lead to solubility issues. iris-biotech.de The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also help to suppress some side reactions. peptide.com For particularly difficult sequences, backbone protection strategies have been developed, although they can introduce their own set of challenges. nih.gov
Role of D-Amino Acids in Peptidomimetic Design and Conformational Control
The incorporation of non-canonical amino acids, such as D-amino acids, into peptide sequences is a powerful tool in the design of peptidomimetics. researchgate.netuminho.pt Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as increased stability and resistance to enzymatic degradation. researchgate.net
D-amino acids are the stereoisomers (mirror images) of the naturally occurring L-amino acids. researchgate.net Their inclusion in a peptide chain can significantly alter its three-dimensional conformation. nih.govoup.com This conformational control is crucial for designing peptides with specific biological activities. uminho.pt For example, the replacement of an L-amino acid with its D-enantiomer can induce specific turns or helical structures in the peptide backbone. nih.gov Furthermore, peptides containing D-amino acids are more resistant to proteases, the enzymes that break down peptides in the body, leading to a longer half-life and improved therapeutic potential. researchgate.netnih.gov The use of D-amino acids, therefore, offers a valuable strategy for enhancing the stability and modulating the biological activity of synthetic peptides. researchgate.netnih.gov
Stereochemical Implications in Bioactive Peptide Structures
The stereochemistry of amino acids, designated as either L or D, plays a fundamental role in determining the three-dimensional structure and, consequently, the biological activity of peptides. libretexts.org Naturally occurring proteins and peptides are almost exclusively composed of L-amino acids. libretexts.org The incorporation of a D-amino acid, such as D-asparagine, into a peptide chain introduces a significant structural perturbation.
This inversion of stereochemistry at a single α-carbon can lead to profound changes in the peptide's secondary and tertiary structure. researchgate.net The presence of a D-amino acid can disrupt or stabilize specific secondary structures like α-helices and β-sheets, leading to novel peptide conformations that are not accessible with only L-amino acids. nih.gov This structural alteration can have a dramatic impact on the peptide's ability to bind to its biological target. For instance, the D-Ala epimer of the opioid peptide dermorphin (B549996) is approximately 1000 times more potent than morphine, while the L-Ala version is inactive, highlighting the critical role of stereochemistry in bioactivity. acs.org
Furthermore, the incorporation of D-amino acids provides a crucial advantage in enhancing the stability of peptides against enzymatic degradation. nih.gov Proteases, the enzymes responsible for breaking down peptides and proteins, are highly specific for substrates containing L-amino acids. nih.gov Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased half-life in biological systems. This enhanced proteolytic resistance is a highly desirable characteristic for therapeutic peptides. nih.gov
The following table summarizes the key implications of incorporating D-amino acids into peptide structures:
| Implication | Description |
| Altered 3D Structure | Introduction of a D-amino acid can disrupt or stabilize secondary structures, leading to unique peptide conformations. researchgate.netnih.gov |
| Modified Bioactivity | Changes in structure can significantly alter the binding affinity and efficacy of the peptide at its biological target. acs.org |
| Increased Proteolytic Stability | D-amino acid containing peptides are resistant to degradation by proteases, increasing their in vivo half-life. nih.govnih.gov |
Incorporation of D-Asparagine Derivatives into Non-Canonical Peptides
The synthesis of non-canonical peptides, those containing unnatural or non-proteinogenic amino acids like D-asparagine, is a burgeoning field in peptide science. The incorporation of these unique building blocks allows for the creation of peptides with novel properties and therapeutic potential. nih.gov The primary method for synthesizing such peptides is solid-phase peptide synthesis (SPPS). nih.gov
In SPPS, the peptide is assembled sequentially on a solid support. To incorporate a D-asparagine derivative like N-α-Z-N-γ-trityl-D-asparagine, it is first activated and then coupled to the N-terminus of the growing peptide chain. The use of protecting groups on both the α-amino group (Z-group) and the side-chain amide (trityl group) is crucial for a successful synthesis. The trityl group, in particular, improves the solubility of the asparagine derivative, which can otherwise be problematic. peptide.com
The incorporation of D-amino acids can be achieved through two primary mechanisms: post-translational modification, where an L-amino acid within a synthesized peptide is converted to a D-amino acid, and through the use of nonribosomal peptide synthetases (NRPSs), which can directly incorporate D-amino acids. nih.gov However, for synthetic chemists, the direct incorporation of protected D-amino acid building blocks during SPPS is the most common and versatile approach. nih.gov
Research has demonstrated the successful incorporation of various non-canonical D-amino acids into peptides, leading to enhanced biological activities. For example, the incorporation of D-leucine and D-methionine has been shown to modify the cell wall of bacteria. embopress.org Computational studies have also predicted that incorporating non-canonical D-amino acids can significantly improve the binding affinity of D-protein inhibitors. plos.org
The following table outlines the key aspects of incorporating D-asparagine derivatives into non-canonical peptides:
| Aspect | Description |
| Synthetic Method | Solid-Phase Peptide Synthesis (SPPS) is the primary method used. nih.gov |
| Protecting Groups | Protecting groups like Z and Trityl are essential for preventing side reactions and improving solubility. peptide.com |
| Biological Mechanisms | In nature, D-amino acid incorporation can occur via post-translational modification or nonribosomal peptide synthetases. nih.gov |
| Enhanced Properties | Incorporation can lead to improved proteolytic resistance and novel biological activities. nih.govembopress.orgplos.org |
Properties
Molecular Weight |
446.5 |
|---|---|
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N α Z N γ Trityl D Asparagine
Stability and Compatibility of Z and Trityl Protecting Groups under Diverse Chemical Conditions
The successful application of N-α-Z-N-γ-trityl-D-asparagine in multistep synthesis hinges on the distinct stability profiles of the Z and trityl protecting groups. The Z group offers robust protection stable to a range of conditions, while the trityl group is designed for removal under very mild, specific conditions, enabling selective deprotection. creative-peptides.comlibretexts.org
The benzyloxycarbonyl (Z) group is a well-established amino-protecting group known for its considerable stability. researchgate.netcreative-peptides.com It is notably resistant to the acidic conditions typically used for the removal of other acid-labile groups like tert-butoxycarbonyl (Boc). creative-peptides.com The Z group is generally stable to trifluoroacetic acid (TFA), a common reagent in solid-phase peptide synthesis (SPPS). peptide.com Its cleavage requires harsher conditions, such as strong acids like HBr in acetic acid (HBr/AcOH), catalytic hydrogenation (H₂/Pd), or reduction with sodium in liquid ammonia. creative-peptides.com This resistance to moderately acidic conditions is a key feature that allows it to remain intact while other more sensitive groups, such as the trityl group, are selectively removed.
In stark contrast to the Z group, the trityl (triphenylmethyl, Trt) group is exceptionally sensitive to acid. libretexts.org This high degree of lability is due to the formation of the highly stable triphenylmethyl cation upon cleavage. total-synthesis.comluxembourg-bio.com The trityl group can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), dilute acetic acid, or with anhydrous HCl in methanol (B129727). creative-peptides.comsigmaaldrich.comiris-biotech.de This sensitivity allows for its selective removal without affecting more robust protecting groups like Z or Boc. peptide.com The cleavage reaction is an equilibrium process, which can be driven to completion by using scavengers, such as triisopropylsilane (B1312306) (TIS), to trap the liberated trityl cation. sigmaaldrich.comnih.gov In some contexts, particularly when an Asn(Trt) residue is at the N-terminus of a peptide, the removal of the trityl group can be slow, necessitating extended deprotection times. peptide.comthermofisher.com Recent research has also explored non-acidic methods for trityl group cleavage, such as visible-light photocatalysis, which offers a pH-neutral and orthogonal approach to traditional deprotection strategies. organic-chemistry.org
| Protecting Group | Typical Cleavage Reagents | Relative Stability | Mechanism |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com | High resistance to mild acids (e.g., TFA) creative-peptides.compeptide.com | Hydrogenolysis or strong acidolysis |
| Trityl (Trt) | 1% TFA in DCM, HBr/AcOH, anhydrous HCl/MeOH creative-peptides.comsigmaaldrich.comiris-biotech.de | Highly labile to mild acids libretexts.orgiris-biotech.de | Formation of stable trityl cation total-synthesis.com |
The concept of orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions. researchgate.netorganic-chemistry.org The pairing of the Z and trityl groups in this compound is a classic example of an orthogonal protection scheme. ub.edunih.gov The significant difference in acid lability between the two groups allows for the selective deprotection of the asparagine side chain.
The trityl group can be cleaved using very mild acid (e.g., 1% TFA) while the Z group on the α-amino terminus remains completely intact. sigmaaldrich.com This strategy is invaluable for on-resin side-chain modifications, where the newly exposed amide can be functionalized before the peptide chain is further elongated or cleaved from the resin. peptide.com Conversely, the Z group can be removed by hydrogenolysis without affecting the acid-labile trityl group. This orthogonal relationship provides synthetic chemists with precise control over the reaction sequence, enabling the construction of complex peptides with specific modifications. nih.gov
Mechanistic Investigations of Protection and Deprotection Reactions
Understanding the mechanisms governing the cleavage of protecting groups is essential for optimizing reaction conditions and minimizing side reactions. The deprotection of the trityl group, in particular, has been studied to elucidate the factors influencing its rate and efficiency.
The deprotection of the trityl group proceeds via an SN1-type mechanism, initiated by protonation of the amide nitrogen followed by the departure of the stable trityl carbocation. total-synthesis.com The rate of this reaction is highly dependent on the reaction conditions and the local chemical environment. Studies have shown that the cleavage of the trityl group from the asparagine side chain can be incomplete under standard TFA deprotection protocols, especially when the Asn(Trt) residue is located near a reduced peptide bond. nih.gov This phenomenon is attributed to the relative positioning of the side-chain amine and the preferential protonation of a nearby secondary amine, which can hinder the cleavage process. nih.gov In such cases, strategies to improve the yield of the deprotected product include extending the deprotection time or using more labile trityl variants. nih.gov
| Factor | Observation | Reference |
|---|---|---|
| Peptide Sequence | Cleavage is slower for N-terminal Asn(Trt) residues. | peptide.comthermofisher.com |
| Neighboring Groups | Incomplete cleavage observed near reduced peptide bonds. | nih.gov |
| Deprotection Time | Longer deprotection times can improve cleavage yield. | nih.gov |
| Electronic Effects | Electron-donating substituents (e.g., methoxy) on the trityl rings increase the cleavage rate. | total-synthesis.com |
Both steric and electronic effects play a crucial role in the reactivity of the Z and trityl protecting groups. wikipedia.orgnih.gov
Steric Effects: The trityl group is exceptionally bulky due to its three phenyl rings. total-synthesis.com This steric hindrance can influence reaction rates and selectivity. wikipedia.org For instance, the bulkiness of the trityl group is exploited to selectively protect primary over secondary hydroxyls in carbohydrate chemistry. total-synthesis.com In the context of asparagine protection, its size can help minimize certain side reactions during peptide synthesis. core.ac.uk
Electronic Effects: The reactivity of the trityl group is dominated by electronic factors, specifically the exceptional stability of the trityl cation formed during acidic cleavage. total-synthesis.comluxembourg-bio.com The positive charge is delocalized over the three phenyl rings, which significantly lowers the activation energy for its removal. The lability of the trityl group can be "tuned" by introducing substituents onto the phenyl rings. Electron-donating groups, such as methoxy (B1213986) groups, further stabilize the carbocation intermediate, thereby increasing the rate of acid-catalyzed cleavage. total-synthesis.com For example, a monomethoxytrityl (MMT) group is cleaved about ten times faster than the standard trityl group under the same acidic conditions. total-synthesis.com This ability to modify cleavage rates by altering electronic properties is a powerful tool for designing tailored protecting group strategies.
Side Reaction Pathways During Synthetic Manipulations
During the incorporation of this compound into peptide sequences, several side reactions can occur, potentially compromising the yield and purity of the final product. Understanding these pathways is crucial for developing effective synthetic strategies. The primary side reactions of concern are aspartimide formation, stemming from the asparagine moiety itself, and racemization at the α-carbon during activation and coupling steps.
Aspartimide Formation and Strategies for its Suppression
Aspartimide formation is a significant and challenging side reaction in peptide synthesis, particularly when using the Fmoc/tBu strategy. iris-biotech.desigmaaldrich.com This reaction involves the intramolecular cyclization of the aspartic acid or asparagine residue. The process is initiated by the nucleophilic attack of the backbone amide nitrogen of the following amino acid residue on the side-chain carbonyl carbon of the asparagine. This forms a five-membered succinimide (B58015) ring intermediate. iris-biotech.deresearchgate.net This reaction is strongly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine (B6355638). iris-biotech.de The N-γ-trityl group on asparagine does not prevent this side reaction. researchgate.net
The formation of the aspartimide intermediate leads to several undesirable products. The succinimide ring is susceptible to nucleophilic attack by piperidine (if used as the deprotecting agent) or hydrolysis, which can open the ring to form not only the desired α-aspartyl peptide but also the corresponding β-aspartyl isomer. iris-biotech.depeptide.com Furthermore, the α-carbon of the aspartimide intermediate is highly prone to epimerization, leading to the formation of D- and L-isomers of both α- and β-peptides. iris-biotech.desigmaaldrich.com These byproducts often have identical masses and similar chromatographic properties to the target peptide, making their separation extremely difficult and sometimes impossible. sigmaaldrich.com The propensity for aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. iris-biotech.deresearchgate.netpeptide.com
Several strategies have been developed to minimize or suppress aspartimide formation during solid-phase peptide synthesis (SPPS):
Modification of Deprotection Conditions: Adding an acidic additive to the basic deprotection solution can significantly reduce the rate of aspartimide formation. rsc.org Commonly used additives include 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid in the piperidine solution. peptide.comrsc.orgnih.govbiotage.com Alternatively, using a weaker base for Fmoc removal, such as piperazine (B1678402) or morpholine (B109124), has been shown to be effective, although cleavage of the Fmoc group may be slower. iris-biotech.denih.govbiotage.com
Sterically Hindered Side-Chain Protecting Groups: Employing bulky ester protecting groups on the side chain of a preceding aspartic acid residue can sterically hinder the formation of the succinimide ring. biotage.comiris-biotech.de While this compound itself involves a side-chain amide, this principle is a key strategy for neighboring aspartate residues. The effectiveness of this approach is related to the size of the protecting group, with bulkier groups like 3-methylpent-3-yl (Mpe) or 2-phenyl-2-propyl (Pp) offering more protection than the standard tert-butyl (tBu) group. sigmaaldrich.comiris-biotech.de
Backbone Amide Protection: A highly effective method involves the temporary protection of the backbone amide nitrogen of the amino acid residue C-terminal to the asparagine. The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be used for this purpose. peptide.com This strategy physically blocks the nucleophilic attack required for cyclization. These protecting groups are typically introduced by using a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-(Dmb)Gly-OH. researchgate.netiris-biotech.de
Novel Side-Chain Protecting Groups: Innovative protecting groups have been developed to completely prevent the side reaction. For instance, the cyanosulfurylide (CSY) protecting group masks the side-chain carboxylic acid of aspartic acid via a stable C-C bond, which is impervious to the basic conditions of Fmoc-SPPS and thus completely suppresses aspartimide formation. iris-biotech.denih.gov
The selection of a suppression strategy depends on the specific peptide sequence, the scale of the synthesis, and the acceptable level of impurities.
| Strategy | Method | Key Findings/Effectiveness | References |
|---|---|---|---|
| Modified Deprotection | Addition of 0.1 M HOBt or formic acid to 20-30% piperidine in DMF | Reduces aspartimide formation significantly. Formic acid addition was shown to reduce aspartimide formation from 24.4% to 22.5% after prolonged incubation. | peptide.comrsc.orgnih.gov |
| Modified Deprotection | Use of weaker bases (e.g., 50% morpholine or piperazine) | Almost no aspartimide formation is observed with morpholine, but Fmoc cleavage may be incomplete. | iris-biotech.denih.govbiotage.com |
| Steric Hindrance | Use of bulky side-chain esters on Asp (e.g., OBno, OMpe) | Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences, and to only 0.1%/cycle for the difficult Asp-Gly sequence. | sigmaaldrich.comiris-biotech.de |
| Backbone Protection | Use of Dmb/Hmb groups, often as preformed dipeptides | Highly effective at preventing aspartimide formation by masking the amide nitrogen. | peptide.comiris-biotech.denih.gov |
| Novel Protecting Groups | Use of cyanosulfurylide (CSY) group on Asp side chain | Completely suppresses aspartimide formation. No formation was observed even after 12 hours in 20% piperidine. | iris-biotech.denih.gov |
Racemization Control during Activation and Coupling
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of the corresponding D-enantiomer from the L-amino acid, or vice versa. In the context of this compound, this would involve the unintended formation of the L-asparagine derivative. This side reaction is a major concern during the peptide bond formation step, where the carboxylic acid group is activated to facilitate coupling. nih.govbachem.com
The mechanism of racemization typically involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The benzyloxycarbonyl (Z) group, being a urethane-type protecting group, generally provides good protection against racemization by suppressing oxazolone (B7731731) formation. bachem.com However, under certain conditions, particularly with over-activation or in the presence of excess base, racemization can still occur.
Several factors influence the extent of racemization during the coupling reaction:
Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some phosphonium (B103445) and aminium/uronium salts (e.g., HATU, HBTU) can promote racemization if not used correctly. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators, but their use requires careful control to minimize side reactions. nih.govbachem.com
Additives: The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a standard practice to suppress racemization. peptide.comnih.gov These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate. They also help to accelerate the coupling reaction, reducing the time the amino acid spends in its activated, racemization-prone state. bachem.com
Base: The type and amount of base used can have a significant impact. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used. However, sterically hindered bases, such as 2,4,6-collidine, are sometimes recommended to minimize base-catalyzed racemization. nih.govbachem.com
Temperature: Coupling reactions are often performed at reduced temperatures (e.g., 0 °C) to minimize racemization and other side reactions, such as the O- to N-acyl migration that can occur with carbodiimides. nih.govbachem.com
| Control Factor | Strategy | Rationale / Effect | References |
|---|---|---|---|
| Additives | Inclusion of HOBt, HOAt, or Oxyma Pure in the coupling mixture | Forms active esters that are less prone to racemization. Accelerates coupling, minimizing the lifetime of the highly reactive intermediate. | peptide.combachem.com |
| Base Selection | Use of sterically hindered bases like 2,4,6-collidine instead of DIPEA | The bulkiness of the base can reduce the rate of proton abstraction from the α-carbon, which is a key step in the oxazolone-mediated racemization pathway. | nih.govbachem.com |
| Temperature Control | Performing the coupling reaction at low temperatures (e.g., 0 °C) | Reduces the rate of all chemical reactions, including the side reactions responsible for racemization. | nih.govbachem.com |
| Coupling Protocol | Pre-activation of the amino acid with the coupling reagent before addition to the peptide-resin | Can help to control the reaction conditions and minimize side reactions like guanidinylation when using uronium/aminium reagents. | peptide.com |
Derivatization of this compound
The functional groups of this compound—the carboxylic acid and the protected side-chain amide—allow for a range of chemical transformations. These derivatizations can be used to synthesize peptide analogues, conjugate other molecules, or create specific probes for biological studies.
Modifications at the Carboxylic Acid Functionality
The free carboxylic acid is a versatile functional handle for various chemical modifications. Standard organic chemistry techniques can be applied, often preceded by activation of the carboxyl group.
Esterification: The carboxylic acid can be converted into a variety of esters, such as methyl, ethyl, or benzyl (B1604629) esters. This is typically achieved by reaction with the corresponding alcohol under acidic conditions or via alkylation of the carboxylate salt. For example, N-trityl amino acid methyl esters have been prepared by reacting the amino acid methyl ester hydrochloride with trityl chloride, followed by hydrolysis of the ester to yield the N-trityl amino acid. csic.esresearchgate.net
Amidation: One of the most common transformations is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is fundamental to peptide synthesis itself but can also be used to attach labels, linkers, or other molecular entities. The reaction requires an activating agent, such as a carbodiimide (B86325) (e.g., EDC) or a phosphonium/aminium reagent (e.g., HATU), often in the presence of a racemization suppressant like HOBt. bachem.comnih.gov This strategy has been used to derivatize all peptide carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) with reagents containing tertiary or quaternary amines to enhance charge states for mass spectrometry analysis. nih.gov
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, D-asparaginol. This transformation requires strong reducing agents such as boranes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄). Such a reduction would typically be performed on the protected amino acid before its incorporation into a larger peptide, as these reagents are not compatible with many other functional groups found in peptides.
Transformations of the Amide Side Chain
The side chain of this compound is defined by the N-γ-trityl-protected amide. The chemistry of this group primarily revolves around the cleavage of the trityl group and the subsequent reactions of the primary amide or its conversion to other functional groups.
Deprotection (Detritylation): The trityl (Trt) group is a bulky, acid-labile protecting group. It is readily removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers like triethylsilane to capture the released trityl cation. csic.es This regenerates the primary amide of the asparagine side chain.
Deamidation: The asparagine side chain can undergo non-enzymatic deamidation to form an aspartic acid residue. nih.gov This reaction proceeds through the same cyclic succinimide intermediate involved in aspartimide formation. mdpi.com The rate of deamidation is highly dependent on the local peptide sequence, conformation, pH, and temperature. While often considered an undesirable degradation pathway in protein and peptide therapeutics, it represents a potential chemical transformation of the side chain. nih.gov
Conversion to Nitrile: Dehydration of the primary side-chain amide (after detritylation) can yield a nitrile, forming β-cyano-D-alanine. This transformation can be achieved using various dehydrating agents, such as trifluoroacetic anhydride (B1165640) or Burgess reagent. This is a common side reaction observed with unprotected asparagine and glutamine side chains during activation with carbodiimides. bachem.com
Role in Advanced Peptide Synthesis Strategies and Bioconjugation
Application in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), where the peptide chain is assembled stepwise on a solid support, the choice of protected amino acids is critical for success. N-α-Z-N-γ-trityl-D-asparagine is employed within the Boc/Bzl strategy, where the Z-group can be removed under conditions that leave the side-chain protection and the linker to the resin intact. The Nγ-trityl group is particularly important as it prevents dehydration of the asparagine side chain to a nitrile and subsequent side reactions during activation and coupling steps, a common problem with unprotected asparagine. This ensures the integrity of the growing peptide chain. chemimpex.comchemimpex.com
The efficient incorporation of this compound into a peptide sequence is dependent on the choice of coupling reagents and reaction conditions. The bulky nature of the trityl group does not significantly hinder the reactivity of the carboxyl group, allowing for high coupling yields. csic.es Various activating agents have been used successfully in conjunction with trityl-protected amino acids. researchgate.net
| Coupling Reagent/Method | Activating Agent(s) | Typical Solvent | Key Characteristics |
| Carbodiimides | Diisopropylcarbodiimide (DIPC) / 1-Hydroxybenzotriazole (B26582) (HOBt) | DMF, DCM | A classic and cost-effective method; HOBt is added to suppress racemization and improve efficiency. researchgate.net |
| Onium Salts | HATU / DIEA | DMF, NMP | Forms a highly reactive HOBt ester, leading to rapid and efficient couplings with low rates of racemization. csic.es |
| Acid Halides | N/A | DCM | Nα-protected amino acid chlorides can react rapidly, particularly for sterically hindered couplings, though their preparation requires an extra step. nih.gov |
This table is interactive. Sort by column by clicking the header.
Research indicates that modern onium salt-based reagents like HATU generally provide superior results in terms of speed and efficiency, especially for difficult couplings. csic.es However, carbodiimide-based methods remain widely used and effective. researchgate.net The trityl protection on the asparagine side-chain is stable to the basic conditions (e.g., use of DIEA) often employed with these coupling reagents.
The selection of an appropriate resin and linker is fundamental to the success of SPPS. springernature.com this compound is compatible with a variety of resins and linkers used in Boc/Bzl-based SPPS.
Merrifield Resin : This is a standard resin for Boc-SPPS, consisting of a chloromethylated polystyrene-divinylbenzene copolymer. The first amino acid is attached via an ester bond that is stable to the repetitive deprotection steps but can be cleaved at the end of the synthesis with strong acids like anhydrous HF. nih.gov
PAM (Phenylacetamidomethyl) Resin : An evolution of the Merrifield resin, the PAM linker provides greater acid stability for the peptide-resin bond, reducing premature chain loss during synthesis. This is particularly advantageous for the synthesis of longer peptides. researchgate.net
Trityl-Based Resins : Resins with trityl-based linkers (e.g., 2-chlorotrityl chloride resin) are also highly suitable. iris-biotech.de These linkers are very acid-sensitive, allowing the final peptide to be cleaved under milder acidic conditions (e.g., dilute TFA) which can help preserve other acid-labile modifications. iris-biotech.desigmaaldrich.com The use of trityl resins can also suppress side reactions like diketopiperazine formation. sigmaaldrich.com
The robust nature of the Nγ-trityl group ensures it remains intact during the entire chain assembly process on these resins until the final deprotection and cleavage step.
The synthesis of long and complex peptides is a significant challenge in SPPS, where the cumulative effect of incomplete reactions can lead to low yields and difficult purification. researchgate.net The use of Nγ-trityl protected asparagine is a key strategy in mitigating these issues. By preventing side-chain reactions, it ensures a higher fidelity for each coupling step involving asparagine. This reliability is crucial, as the accumulation of deletion sequences or modified byproducts can render the synthesis of peptides longer than 30-40 residues impractical. The stability and efficiency offered by this derivative make it an ideal choice for inclusion in the synthesis of complex, biologically active peptides and small proteins. chemimpex.comchemimpex.com
Application in Solution-Phase Peptide Synthesis
While SPPS is dominant, classical solution-phase synthesis remains important, particularly for large-scale production or for the synthesis of highly complex structures where purification of intermediate fragments is desirable. nih.gov In this context, this compound serves as a critical component.
Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and purified independently before being joined together to form the final, larger peptide. springernature.com This approach minimizes the number of chemical steps performed on the full-length peptide, often leading to a purer final product.
This compound is used to build these protected fragments. A fragment can be synthesized to have this derivative at its C-terminus or within its sequence. The Z-group can be selectively removed to expose the N-terminal amine for coupling to another fragment, while the trityl group continues to protect the asparagine side chain. Conversely, the carboxyl group can be activated for coupling to the N-terminus of another fragment. The stability of the trityl group is advantageous during the purification of these intermediate fragments.
Solution-phase synthesis using fragments is often preferred for peptides of moderate length (e.g., 10-30 amino acids) where the benefits of intermediate purification outweigh the more labor-intensive nature of the technique. The enhanced solubility conferred by the bulky and hydrophobic trityl group can be an advantage in solution-phase reactions, potentially preventing aggregation of protected peptide fragments in organic solvents. chemimpex.com This allows for more efficient coupling reactions between fragments. Furthermore, for peptides with specific modifications that may not be compatible with the repetitive deprotection steps of SPPS, a solution-phase or hybrid approach using derivatives like this compound provides a viable synthetic route.
Synthesis of D-Amino Acid Containing Peptides
The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their stability against enzymatic degradation and for modulating their biological activity. chemimpex.com this compound is a valuable reagent in this context, providing a D-asparagine residue with orthogonal protection that allows for its strategic integration into peptide chains. The bulky trityl group on the side-chain amide not only prevents undesirable side reactions during coupling but also improves the solubility of the amino acid derivative, which can be a significant advantage in peptide synthesis. peptide.com
Incorporation into Retro-Inverso Peptidomimetics
Retro-inverso peptides are peptidomimetics where the direction of the peptide backbone is reversed, and the chirality of the constituent amino acids is inverted from L to D. quora.comnih.govquora.com This modification results in a molecule that maintains a similar side-chain topology to the parent L-peptide but possesses peptide bonds in the reverse orientation (NH-CO instead of CO-NH). quora.comquora.com A primary advantage of this structural alteration is a profound resistance to cleavage by proteases, which significantly increases the peptide's in vivo half-life. quora.comnih.govunityfvg.it
This compound serves as a crucial building block for introducing a D-asparagine residue into a retro-inverso sequence. The synthesis of these mimetics requires a supply of D-amino acids to reverse the chirality. quora.com The use of this protected D-asparagine ensures that the side-chain functionality is preserved and correctly oriented, mimicking the spatial arrangement of the natural L-asparagine side chain in the parent peptide. This topological mimicry is essential for retaining the biological activity, which often depends on specific side-chain interactions. quora.com
| Feature | Parent L-Peptide | Retro-Inverso Peptide | Role of this compound |
| Chirality | L-amino acids | D-amino acids | Provides the required D-asparagine building block. |
| Backbone | C-terminus to N-terminus | N-terminus to C-terminus | As a D-amino acid, it is essential for the reversed sequence. |
| Protease Stability | Susceptible | Resistant | Incorporation of D-amino acids confers stability. quora.comunityfvg.it |
| Side-Chain Topology | Native orientation | Mimics native orientation | Ensures correct spatial positioning of the asparagine side chain. |
Assembly of Cyclic Peptides and Bridged Structures
Peptide macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. researchgate.net this compound can be incorporated into linear peptide precursors destined for cyclization. The presence of a D-amino acid can induce specific turn conformations that facilitate the cyclization process, such as head-to-tail lactamization. nih.gov
Furthermore, the asparagine side chain offers a potential point for creating bridged structures. Following the selective removal of the N-γ-trityl group, the side-chain amide could be involved in sidechain-to-sidechain cyclization strategies, although this is less common than using the side-chain carboxyl groups of aspartic or glutamic acid. nih.gov The primary role of the protected D-asparagine is often to act as a key structural element within the peptide ring, contributing to the final conformation and biological properties of the cyclic molecule.
Integration into Specialized Peptide Conjugates
The modification of peptides through conjugation with other biomolecules, such as carbohydrates or phosphate (B84403) groups, can dramatically alter their properties. The mild conditions required for the removal of certain protecting groups, like the trityl group, are compatible with the synthesis of sensitive biomolecules, including glyco- or phosphopeptides. researchgate.netcsic.es
Preparation of Glycopeptides and Phosphopeptides
N-glycosylation, a crucial post-translational modification, occurs at asparagine residues within the specific Asn-X-Ser/Thr consensus sequence. creative-biolabs.com The synthesis of N-linked glycopeptides is essential for studying the biological functions of protein glycosylation. creative-biolabs.comnih.gov One common synthetic strategy involves the use of a pre-glycosylated asparagine derivative during solid-phase peptide synthesis (SPPS). creative-biolabs.com In this context, a derivative like this compound could be used to generate a D-amino acid-containing glycopeptide, which would combine the features of glycosylation with the proteolytic stability conferred by the D-amino acid.
While phosphorylation occurs on serine, threonine, or tyrosine, the inclusion of this compound in a peptide sequence is compatible with subsequent phosphorylation steps. The protecting groups on the asparagine derivative are orthogonal to many phosphorylation chemistries. The development of enrichment strategies for the simultaneous analysis of glycopeptides and phosphopeptides underscores the importance of studying these modifications concurrently, as they can coexist and influence each other's function. nih.gov
| Modification | Target Residue | Synthetic Role of Protected D-Asparagine |
| N-Glycosylation | Asparagine (Asn) | Can be used to build glycopeptides containing a D-Asn residue, potentially after pre-glycosylation. creative-biolabs.com |
| Phosphorylation | Serine, Threonine, Tyrosine | Its protecting groups are compatible with phosphorylation reactions on other residues within the peptide sequence. researchgate.netcsic.es |
Synthesis of Branched and Multi-Antennary Peptides
Trifunctional amino acids are instrumental in the synthesis of branched or multi-antennary peptides, where multiple peptide chains are attached to a central core. The side chain of asparagine can serve as an attachment point for branching. By employing an orthogonal protection strategy, the N-γ-trityl group on this compound can be selectively removed to unmask the side-chain amide. This amide could then be modified, or more commonly, the analogous aspartic acid side-chain carboxyl group is used as a handle to initiate the synthesis of a new peptide chain. This allows for the construction of complex structures, such as tetrameric peptides built on a lysine (B10760008) scaffold, which can exhibit enhanced avidity for their targets. nih.gov The incorporation of a D-amino acid into such a branched structure can further enhance its stability and biological activity profile.
Analytical and Spectroscopic Methodologies for Process Monitoring and Assessment in Synthesis
Chromatographic Techniques for Synthetic Monitoring and Purity Determination
Chromatographic methods are indispensable for the qualitative and quantitative analysis of N-α-Z-N-γ-trityl-D-asparagine throughout its synthesis. These techniques separate the target compound from starting materials, reagents, and byproducts, allowing for accurate assessment of reaction completion and product purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the synthesis of this compound and for determining the purity of the final product. Reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system.
The progress of a coupling reaction can be monitored by taking small aliquots from the reaction mixture at different time points. The disappearance of starting materials and the appearance of the product peak in the chromatogram indicate the progression of the reaction. For purity assessment, a single, sharp peak at the expected retention time for this compound is indicative of a high-purity sample. The presence of other peaks suggests the existence of impurities, which can be quantified by their peak areas relative to the main product peak.
A typical HPLC method for analyzing this compound would involve a gradient elution, starting with a higher proportion of a weak solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of a strong solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). The hydrophobic nature of the Z and trityl protecting groups necessitates a significant organic component in the mobile phase to ensure elution from the column.
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents typical, illustrative data and not experimental results.
The stereochemical purity of this compound is critical, and chiral HPLC is the method of choice for determining its enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of the protected asparagine derivative. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Several types of CSPs can be used for the separation of amino acid enantiomers, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers. chromatographyonline.comgoogle.com For protected amino acids, direct separation without derivatization is often possible. tandfonline.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. The enantiomeric excess can be calculated from the peak areas of the D- and L-enantiomers in the chromatogram. For this compound, a high enantiomeric excess is expected, with the D-enantiomer being the major peak.
Table 2: Representative Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Isocratic mixture of Methanol (B129727)/Water or Acetonitrile/Water with acidic or basic additives |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This table presents typical, illustrative data and not experimental results.
Spectroscopic Characterization in Synthetic Transformations
Spectroscopic techniques are vital for the structural confirmation of this compound and any synthetic intermediates. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the various structural motifs within the molecule.
In the ¹H NMR spectrum, characteristic signals for the protons of the benzyloxycarbonyl (Z) group, the trityl (Trt) group, and the asparagine backbone would be expected. The aromatic protons of the Z and Trt groups would appear in the downfield region (typically 7.0-8.0 ppm). The benzylic protons of the Z group would give a characteristic singlet or doublet around 5.0-5.2 ppm. The α-proton and β-protons of the asparagine backbone would be observed in the aliphatic region, with their chemical shifts and coupling patterns providing information about the stereochemistry and conformation.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Z group and the asparagine moiety, as well as for the aromatic carbons of the protecting groups and the aliphatic carbons of the asparagine side chain. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure.
Table 3: Representative ¹H NMR Chemical Shifts for this compound
| Protons | Representative Chemical Shift (ppm) | Multiplicity |
| Aromatic (Z and Trt) | 7.0 - 8.0 | Multiplet |
| Benzylic (Z) | 5.1 | Singlet |
| α-CH (Asparagine) | 4.5 | Multiplet |
| β-CH₂ (Asparagine) | 2.8 - 3.0 | Multiplet |
This table presents typical, illustrative data in a common NMR solvent like CDCl₃ or DMSO-d₆ and not experimental results.
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to identify any impurities. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for this type of molecule. The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated molecular weight of the compound.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. MS can also be used for impurity profiling by detecting the molecular weights of potential byproducts or unreacted starting materials. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. nih.gov
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₂₉N₃O₅ |
| Calculated Monoisotopic Mass | 523.2107 |
| Observed [M+H]⁺ (HRMS) | 524.2180 |
This table presents theoretical data for illustrative purposes.
Quantitative Methods for Loading Determination in Solid-Phase Synthesis
In solid-phase peptide synthesis, this compound may be attached to a solid support (resin). It is crucial to accurately determine the loading of the amino acid onto the resin, which is the amount of amino acid per gram of resin (typically expressed in mmol/g). This value is essential for calculating the correct stoichiometry of reagents for subsequent coupling steps.
While the Z-protecting group is not as commonly used for spectrophotometric determination of resin loading as the Fmoc group, a similar principle can be applied if a UV-active protecting group is used. For Z-protected amino acids, alternative methods may be employed. One common method is a gravimetric analysis, where the weight of the resin is measured before and after the coupling of the amino acid. The increase in weight corresponds to the amount of amino acid loaded.
Another approach is to cleave the Z-protected amino acid from a known weight of resin and then quantify the amount of the cleaved amino acid by HPLC against a standard curve. For resins with a linker that allows for cleavage of the protecting group without cleaving the amino acid from the resin, spectrophotometric methods can be developed if the protecting group has a strong chromophore. For instance, if a modified Z-group with a distinct UV absorbance were used, a protocol similar to the Fmoc-deblocking quantification could be established.
A widely used method for Fmoc-protected amino acids involves treating a known weight of the resin with a piperidine (B6355638) solution to cleave the Fmoc group. biotage.com The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be measured spectrophotometrically to calculate the resin loading. biotage.comimperial.ac.uk While not directly applicable to the Z-group, this principle of cleaving a chromophore and measuring its concentration is a fundamental quantitative method in solid-phase synthesis.
Future Research Directions and Emerging Applications
Development of Green Chemistry Approaches for its Synthesis and Utilization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of complex molecules like N-α-Z-N-γ-trityl-D-asparagine traditionally involves multi-step processes that can utilize hazardous reagents and solvents. Future research is focused on developing more environmentally benign methodologies.
Key areas for green chemistry development include:
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the core D-asparagine and the protecting groups. nih.gov
Greener Solvents and Reagents: Replacing conventional, often toxic, solvents and reagents with more sustainable alternatives. For instance, using methanol (B129727) as a greener methylating agent in certain synthetic steps is an example of this approach. nih.gov
Energy Efficiency: Designing synthetic routes that are less energy-intensive, potentially by utilizing catalysis or microwave-assisted synthesis under optimized conditions. nih.govbeilstein-journals.org Green chemistry seeks to minimize energy requirements and explore renewable energy sources for chemical processes. nih.gov
The table below outlines a comparison between traditional and potential green chemistry approaches for the synthesis of protected amino acids.
| Parameter | Traditional Approach | Potential Green Chemistry Approach |
| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water, ethanol, supercritical CO₂, ionic liquids |
| Reagents | Phosgene derivatives, toxic coupling agents | Enzyme-catalyzed reactions, safer activating agents |
| Energy Source | Conventional heating/cooling | Microwave irradiation, ultrasound, solar energy |
| Atom Economy | Often low, with significant byproduct formation | High, maximizing incorporation of starting materials into the final product |
| Starting Materials | Petrochemical-based | Bio-based, from renewable feedstocks |
Exploration in the Synthesis of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov A key strategy in designing peptidomimetics is to introduce conformational constraints, which lock the molecule into its biologically active shape. nih.govacs.org The incorporation of D-amino acids, such as D-asparagine, is a well-established method for inducing specific secondary structures like β-turns. nih.gov
The use of this compound in this context is a promising area of research. The D-configuration naturally predisposes peptide chains to form turns, while the bulky trityl group on the side chain can further restrict conformational freedom through steric hindrance. This dual-constraint mechanism could be a powerful tool for creating highly specific and potent peptidomimetics. acs.org Research in this area could lead to the development of novel therapeutics that target protein-protein interactions, which are often mediated by loops and turns on protein surfaces. nih.gov
| Constraint Strategy | Description | Role of this compound |
| D-Amino Acid Insertion | The incorporation of a D-amino acid can disrupt α-helical and β-sheet structures, promoting the formation of β-turns. | The D-asparagine core directly facilitates turn formation. |
| Side-Chain Steric Hindrance | Bulky side-chain groups restrict the rotation of backbone bonds (phi/psi angles). | The large N-γ-trityl group provides significant steric bulk, further constraining the local peptide backbone. |
| Backbone Cyclization | Covalent linkage of the peptide backbone to form a cyclic structure. | This compound can be a component within a cyclic peptide, where its inherent turn-inducing properties contribute to the overall desired conformation. |
| Side Chain-to-Backbone Cyclization | Covalent linkage between a side chain and the peptide backbone. | While not directly involved in cyclization itself, it can be positioned adjacent to the cyclized segment to stabilize the resulting structure. |
Integration with Automated Synthetic Platforms
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. beilstein-journals.orgnih.gov The integration of specialized building blocks like this compound into these platforms presents both opportunities and challenges. The Fmoc/tBu protecting group strategy is most commonly used in automated SPPS. beilstein-journals.org
Challenges for automated synthesis include the solubility of highly protected amino acids and the efficiency of coupling reactions involving sterically hindered residues. google.comnih.gov The large trityl and Z groups can decrease solubility in standard SPPS solvents like DMF and may require optimized coupling protocols, such as extended reaction times, elevated temperatures (often with microwave assistance), or the use of more potent coupling reagents like HATU. nih.govbiotage.com
Future research will focus on developing and optimizing protocols for the seamless integration of such complex building blocks into fully automated workflows. biotage.com This includes the development of specialized software features for synthesizers that can program unique coupling methods for specific challenging residues, ultimately enabling the routine synthesis of complex peptides incorporating these modifications. biotage.com
Potential in Materials Science Applications (e.g., peptide-based hydrogels, self-assembling systems)
Self-assembling peptides are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers, which can then entrap water to form hydrogels. nih.govnih.gov These materials are of great interest for applications in tissue engineering, regenerative medicine, and drug delivery. mdpi.comnih.govmdpi.com
The structure of this compound makes it an intriguing candidate for designing novel self-assembling systems. The aromatic Z and trityl groups can promote self-assembly through π-π stacking interactions, a key driving force in the formation of many peptide-based hydrogels. semanticscholar.org Furthermore, the incorporation of D-amino acids can influence the chirality and morphology of the resulting nanostructures, potentially leading to materials with unique mechanical and biological properties. mdpi.com Future work will likely involve designing short peptides containing this derivative and studying their ability to form hydrogels and other self-assembled materials for biomedical applications. nih.gov
| Structural Feature | Influence on Self-Assembly | Potential Application |
| N-γ-Trityl Group | Promotes π-π stacking; provides hydrophobicity. | Formation of stable nanofibers; encapsulation of hydrophobic drugs. semanticscholar.org |
| N-α-Z Group | Promotes π-π stacking and hydrogen bonding. | Contributes to the stability and mechanical strength of hydrogels. semanticscholar.org |
| D-Asparagine Core | Influences peptide secondary structure and helical twisting of nanofibers. | Creation of chiral scaffolds for stereoselective catalysis or cell culture. mdpi.com |
| Amide Side Chain | Provides a site for hydrogen bonding. | Enhances the cross-linking of the nanofiber network, increasing hydrogel stability. |
Advanced Strategies for Minimizing Aspartimide Rearrangement in Challenging Sequences
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis, particularly at Asp-Gly or Asp-Asn sequences. biotage.comiris-biotech.de This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can then reopen to yield a mixture of desired α-peptide and undesired β-peptide, often with racemization. iris-biotech.de This side reaction lowers yields and complicates purification. iris-biotech.denih.gov
One of the most effective strategies to suppress aspartimide formation is to increase the steric bulk of the side-chain protecting group, which physically blocks the cyclization reaction. biotage.comiris-biotech.de The N-γ-trityl group on this compound serves this purpose effectively. Its large size provides a steric shield that hinders the approach of the backbone nitrogen to the side-chain carbonyl, thus minimizing the formation of the aspartimide intermediate.
Future research will continue to explore and refine strategies based on steric hindrance. This includes comparing the efficacy of the trityl group against other bulky protecting groups and developing novel, even more effective, protecting groups that completely eliminate this problematic side reaction in the most challenging peptide sequences. researchgate.netnih.gov
| Strategy | Mechanism | Effectiveness |
| Bulky Side-Chain Esters | Increasing the steric bulk of the side-chain protecting group on Asp residues (e.g., OtBu, OMpe) physically blocks the succinimide ring formation. biotage.comiris-biotech.de | Reduces but does not always eliminate the side reaction. |
| Backbone Protection | An auxiliary protecting group, like N-(2-hydroxy-4-methoxybenzyl) (Hmb), is placed on the backbone nitrogen following the Asp residue to prevent cyclization. acs.org | Highly effective but can lower coupling efficiencies and requires the use of pre-formed dipeptides. acs.org |
| Modified Deprotection Conditions | Adding an acid scavenger like HOBt to the piperidine (B6355638) solution used for Fmoc removal can reduce the rate of base-catalyzed aspartimide formation. biotage.comacs.org | Reduces but does not eliminate the side reaction. biotage.com |
| Bulky Side-Chain Amide Protection (e.g., Trityl) | The large trityl group on the Asn side-chain amide sterically hinders the intramolecular attack of the backbone nitrogen. | Considered a highly effective strategy for preventing the analogous side reaction with asparagine. |
| Cyanosulfurylides (CSY) Protecting Groups | Masks the carboxylic acid with a stable C-C bond that is cleaved under specific conditions, avoiding the ester linkage prone to cyclization. nih.gov | Reported to be a very effective and novel approach to prevent aspartimide formation. nih.govresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing N-α-Z-N-γ-trityl-D-asparagine, and how do protecting groups influence its stability?
this compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) and trityl (triphenylmethyl) protecting groups to shield the α-amine and γ-carboxamide functionalities, respectively. The Fmoc group is typically introduced under mild basic conditions (e.g., using piperidine), while the trityl group provides steric bulk to prevent side reactions during peptide elongation. The molecular formula is C₃₈H₃₂N₂O₅ (MW: 596.66 g/mol), with critical storage at 0–6°C to prevent degradation .
Q. What storage and handling protocols are recommended for this compound to maintain its integrity?
The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use anhydrous solvents (e.g., DMF or DCM) during handling to avoid moisture-induced decomposition. Safety protocols include working in a fume hood and wearing nitrile gloves, as trityl derivatives may release toxic fumes upon heating .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
The trityl group protects the γ-carboxamide during SPPS, enabling selective deprotection of the α-carboxyl group for coupling. After peptide chain assembly, the trityl group is removed using mild acids (e.g., 1% TFA in DCM), while the Fmoc group is cleaved with 20% piperidine. This orthogonal protection strategy minimizes racemization and side-chain interference .
Advanced Research Questions
Q. What challenges arise in achieving stereoselective synthesis of trityl-protected asparagine derivatives?
Stereoselectivity is influenced by the bulky trityl group, which can hinder nucleophilic attack at the β-carbon. Evidence from carbometallation chemistry shows that α-aryl substituents (e.g., trityl) reverse typical reactivity, directing nucleophiles to the β-position. Optimization of reaction solvents (e.g., THF vs. ether) and temperature (−78°C to 25°C) is critical to control stereochemical outcomes .
Q. Which purification techniques are most effective for isolating high-purity this compound?
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves impurities from the main product. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane (3:7) provides rapid monitoring. Recrystallization from ethanol/water mixtures improves purity (>98%) by removing residual Fmoc deprotection byproducts .
Q. How can researchers mitigate discrepancies in reported reaction yields for trityl-protected amino acids?
Yield variations (e.g., 70–95%) stem from differences in solvent polarity, reaction time, and moisture control. For example, anhydrous DMF improves coupling efficiency compared to DCM. Systematic replication studies with controlled variables (e.g., inert atmosphere, stoichiometric ratios) are recommended to resolve contradictions .
Q. What analytical methods confirm the structural integrity and enantiomeric purity of this compound?
- NMR : ¹H and ¹³C NMR verify the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and Fmoc carbonyl (δ 170 ppm).
- HPLC-MS : High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 597.23.
- Optical Rotation : Compare [α]²⁵D values with literature to confirm D-configuration (e.g., +12.5° in methanol) .
Q. Why does the trityl group enhance stability in acidic conditions compared to other protecting groups?
The trityl group’s triphenylmethyl moiety creates steric hindrance, shielding the γ-carboxamide from acid-catalyzed hydrolysis. This stability allows selective deprotection of acid-labile groups (e.g., Boc) while retaining the trityl-protected asparagine residue .
Q. How can researchers differentiate between D- and L-isomers of trityl-protected asparagine?
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Alternatively, enzymatic assays with L-specific proteases (e.g., carboxypeptidase Y) hydrolyze L-isomers, leaving D-forms intact. X-ray crystallography provides definitive stereochemical confirmation .
Q. What strategies optimize the stability of this compound during long-term storage?
Lyophilization followed by storage under vacuum or argon minimizes oxidative and hydrolytic degradation. Periodic HPLC analysis (every 6 months) monitors purity. Avoid freeze-thaw cycles, as crystallization can alter solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
